2,5-DIFLUORO-N~1~-(4-METHYLBENZYL)-1-BENZENESULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-DIFLUORO-N~1~-(4-METHYLBENZYL)-1-BENZENESULFONAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. This compound features a benzene ring substituted with fluorine atoms and a sulfonamide group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DIFLUORO-N~1~-(4-METHYLBENZYL)-1-BENZENESULFONAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-difluorobenzenesulfonyl chloride and 4-methylbenzylamine.
Reaction: The sulfonyl chloride reacts with the amine in the presence of a base such as triethylamine or pyridine to form the sulfonamide.
Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route for large-scale production. This includes:
Catalysts: Use of catalysts to increase reaction efficiency.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Safety Measures: Implementation of safety protocols to handle hazardous chemicals and by-products.
Chemical Reactions Analysis
Types of Reactions
2,5-DIFLUORO-N~1~-(4-METHYLBENZYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions, potentially altering the compound’s biological activity.
Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of new sulfonamide derivatives.
Oxidation: Oxidized forms of the sulfonamide.
Reduction: Reduced forms of the sulfonamide or cleavage products.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe to study enzyme activity or protein interactions.
Medicine: Potential use as an antimicrobial agent or enzyme inhibitor.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2,5-DIFLUORO-N~1~-(4-METHYLBENZYL)-1-BENZENESULFONAMIDE would depend on its specific application:
Molecular Targets: It may target enzymes or receptors in biological systems.
Pathways Involved: The compound could interfere with metabolic pathways or signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
2,5-Difluorobenzenesulfonamide: Lacks the 4-methylbenzyl group.
N~1~-(4-Methylbenzyl)-1-benzenesulfonamide: Lacks the fluorine substitutions.
Other Sulfonamides: Compounds like sulfanilamide or sulfamethoxazole.
Uniqueness
Fluorine Substitution: The presence of fluorine atoms can significantly alter the compound’s reactivity and biological activity.
Methylbenzyl Group: This group can influence the compound’s lipophilicity and binding affinity to biological targets.
Properties
IUPAC Name |
2,5-difluoro-N-[(4-methylphenyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO2S/c1-10-2-4-11(5-3-10)9-17-20(18,19)14-8-12(15)6-7-13(14)16/h2-8,17H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XESFNLRVVJVVJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.